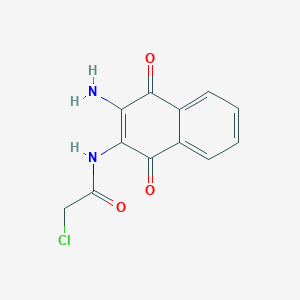
2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine is a heterocyclic compound that features both a thiazole and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine typically involves the reaction of 2,5-dichloropyrimidine with 4-(dimethyl-1,3-thiazol-5-yl)amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2,5-diamino-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine.
Aplicaciones Científicas De Investigación
2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential use as an anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dichloro-4-(methylthio)pyrimidine
- 2,5-Dichloro-4-(ethylthio)pyrimidine
- 2,5-Dichloro-4-(phenylthio)pyrimidine
Uniqueness
The presence of the dimethyl-1,3-thiazol-5-yl group in 2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine distinguishes it from other similar compounds
Propiedades
Fórmula molecular |
C9H7Cl2N3S |
|---|---|
Peso molecular |
260.14 g/mol |
Nombre IUPAC |
5-(2,5-dichloropyrimidin-4-yl)-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C9H7Cl2N3S/c1-4-8(15-5(2)13-4)7-6(10)3-12-9(11)14-7/h3H,1-2H3 |
Clave InChI |
FAVODWHIVQIAKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C)C2=NC(=NC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine](/img/structure/B11853402.png)












